molecular formula C14H20BrNO B13882794 2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol

2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol

Cat. No.: B13882794
M. Wt: 298.22 g/mol
InChI Key: FHZBKYSRQDUDAL-UHFFFAOYSA-N
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Description

2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol is a chemical compound with the molecular formula C14H20BrNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a bromophenyl group and a hydroxyl group on the piperidine ring makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by the introduction of a hydroxyl group at the 4-position of the piperidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial in the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-one.

    Reduction: Formation of 2-(1-phenylpiperidin-4-yl)propan-2-ol.

    Substitution: Formation of 2-(1-(4-substituted phenyl)piperidin-4-yl)propan-2-ol.

Scientific Research Applications

2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Piperidinyl)-2-propanol: Lacks the bromophenyl group, making it less hydrophobic.

    1-(4-Bromophenyl)piperidin-4-yl]methanol: Similar structure but with a different substitution pattern on the piperidine ring.

Uniqueness

The presence of both the bromophenyl group and the hydroxyl group in 2-(1-(4-Bromophenyl)piperidin-4-yl)propan-2-ol makes it unique. This combination allows for specific interactions with biological targets and provides versatility in chemical reactions.

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

2-[1-(4-bromophenyl)piperidin-4-yl]propan-2-ol

InChI

InChI=1S/C14H20BrNO/c1-14(2,17)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11,17H,7-10H2,1-2H3

InChI Key

FHZBKYSRQDUDAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCN(CC1)C2=CC=C(C=C2)Br)O

Origin of Product

United States

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